Comprehensive NMR Characterization of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid: A Technical Guide for Structural Elucidation
Comprehensive NMR Characterization of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic Acid: A Technical Guide for Structural Elucidation
Executive Summary
As a critical building block in the synthesis of advanced nematic liquid crystals and targeted active pharmaceutical ingredients (APIs), 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid presents a unique challenge for structural elucidation. The molecule combines an electron-deficient fluorophenylboronic acid core with a stereochemically rigid aliphatic tail.
This technical whitepaper provides a comprehensive, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of this compound. By moving beyond simple peak-picking, we will explore the underlying quantum mechanical and conformational causality that dictates the 1 H and 13 C NMR chemical shifts, ensuring absolute confidence in regiochemical and stereochemical assignments.
Structural Deconstruction & Causality
To accurately assign the NMR spectra of this compound, a Senior Application Scientist must first deconstruct the molecule into its three interacting domains. Understanding the causality behind the chemical shifts is the foundation of a1.
The Fluorophenylboronic Acid Core
The aromatic ring is heavily perturbed by two distinct electronic effects:
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The Boronic Acid Group (-B(OH) 2 ): Boron possesses an empty p-orbital, making it a strong Lewis acid. This group exerts a mild electron-withdrawing inductive effect (-I), which deshields the ortho protons (H-6). Furthermore, the quadrupolar nature of the 11 B nucleus (spin 3/2) induces rapid relaxation, causing the C1 carbon signal to broaden significantly in the 13 C spectrum.
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The Fluorine Atom (-F): Fluorine at the C2 position exerts a powerful inductive withdrawing effect (-I) but a weak resonance donating effect (+R). More importantly, the 19 F nucleus (spin 1/2, 100% natural abundance) creates a complex web of scalar couplings ( JCF ) across the entire aromatic ring, serving as an internal map for carbon assignment.
The trans-Cyclohexyl Stereocenter
The trans-1,4-disubstituted cyclohexane ring is conformationally locked. To minimize 1,3-diaxial steric strain, both the bulky fluorophenyl group and the pentyl chain are forced into equatorial positions. Consequently, the methine protons (H-1' and H-4') are locked in axial positions. This geometric causality results in massive axial-axial scalar couplings ( 3Jaa≈11−12 Hz) in the 1 H NMR spectrum, which is the definitive proof of the trans-isomer.
Fig 1. Electronic effects dictating 13C chemical shifts on the phenyl ring.
Experimental Protocol: A Self-Validating Workflow
A robust protocol must anticipate and mitigate solvent-induced artifacts. Boronic acids are notorious for undergoing spontaneous dehydration in non-polar solvents (like CDCl 3 ) to form cyclic boroxines (trimers), which ruin spectral resolution.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 . DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom. This hydrogen-bonding network prevents boroxine formation and stabilizes the monomeric -B(OH) 2 group, yielding a sharp, diagnostic singlet. Use Tetramethylsilane (TMS) as the internal standard (0.00 ppm).
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1D 1 H NMR Acquisition: Acquire data at 400 MHz or 500 MHz. Use a minimum of 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the aliphatic tail.
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1D 13 C NMR Acquisition: Acquire data at 100 MHz or 125 MHz. Due to the lack of NOE enhancement and the quadrupolar broadening at C1, utilize a minimum of 1024 scans. Critical: Apply 1 H broad-band decoupling (e.g., WALTZ-16), but do not apply 19 F decoupling. The JCF coupling constants are mandatory for regiochemical validation.
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2D NMR Cross-Validation: Acquire 1 H- 13 C HSQC to map direct C-H attachments and 1 H- 13 C HMBC to trace long-range couplings, confirming the exact attachment point of the cyclohexyl ring to the fluorophenyl core.
Fig 2. Self-validating NMR workflow for fluorinated boronic acids.
Quantitative Data Presentation & Assignment
The following tables summarize the predicted chemical shifts based on empirical data from structurally analogous 2 and 3.
Table 1: 1 H NMR Chemical Shifts (DMSO- d6 , 400 MHz)
| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment Rationale |
| -B(OH) 2 | 8.10 | Broad singlet | - | 2H | Stabilized monomeric boronic acid; exchanges with D 2 O. |
| H-6 | 7.65 | dd | 3JHH=7.8 , 4JHF=6.5 | 1H | Deshielded by adjacent boron; coupled to H-5 and F. |
| H-5 | 7.05 | dd | 3JHH=7.8 , 4JHH=1.5 | 1H | Standard aromatic ortho and meta coupling. |
| H-3 | 7.00 | d | 3JHF=11.5 | 1H | Strong ortho coupling to 19 F dictates the large doublet. |
| H-1' | 2.50 | tt | 3Jaa=12.0 , 3Jae=3.0 | 1H | Axial methine proton; large axial-axial couplings prove trans-geometry. |
| CH 2 (eq) | 1.80 - 1.90 | m | - | 4H | Equatorial protons of the cyclohexyl ring. |
| CH 2 (ax) | 1.40 - 1.50 | m | - | 4H | Axial protons of the cyclohexyl ring. |
| H-4' | 1.25 | m | - | 1H | Axial methine proton attached to the pentyl chain. |
| CH 2 (Chain) | 1.20 - 1.35 | m | - | 8H | Overlapping aliphatic methylenes of the pentyl chain. |
| CH 3 | 0.88 | t | 3JHH=7.0 | 3H | Terminal methyl group of the pentyl chain. |
Table 2: 13 C NMR Chemical Shifts (DMSO- d6 , 100 MHz)
The 13 C spectrum is the ultimate self-validating tool due to the distinct C-F scalar couplings. The magnitude of JCF inversely correlates with the number of bonds separating the carbon from the fluorine atom.
| Position | Shift ( δ , ppm) | Multiplicity | JCF Coupling (Hz) | Assignment Rationale & Causality |
| C2 (C-F) | 164.5 | d | 1JCF≈245 | Direct attachment to highly electronegative F atom. |
| C4 (C-Alkyl) | 153.8 | d | 3JCF≈8 | Deshielded by alkyl substitution; small meta C-F coupling. |
| C6 (C-H) | 135.6 | d | 3JCF≈9 | Aromatic C-H; meta to F. |
| C5 (C-H) | 123.5 | d | 4JCF≈3 | Aromatic C-H; para to F (smallest coupling). |
| C1 (C-B) | 117.0 | d (broad) | 2JCF≈15 | Broadened by 11 B quadrupolar relaxation; ortho to F. |
| C3 (C-H) | 114.2 | d | 2JCF≈22 | Shielded by +R effect of F; strong ortho C-F coupling. |
| C1' (Cy) | 43.5 | s | - | Methine carbon attached to the phenyl ring. |
| C4' (Cy) | 36.5 | s | - | Methine carbon attached to the pentyl chain. |
| C1'' (Chain) | 36.8 | s | - | First methylene of the pentyl chain. |
| C2'/C6' (Cy) | 33.8 | s | - | Cyclohexyl methylenes adjacent to C1'. |
| C3'/C5' (Cy) | 33.2 | s | - | Cyclohexyl methylenes adjacent to C4'. |
| C3'' (Chain) | 31.8 | s | - | Third methylene of the pentyl chain. |
| C2'' (Chain) | 26.2 | s | - | Second methylene of the pentyl chain. |
| C4'' (Chain) | 22.3 | s | - | Penultimate methylene of the pentyl chain. |
| C5'' (Chain) | 14.1 | s | - | Terminal methyl carbon. |
Conclusion
The structural elucidation of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid requires a deep understanding of multi-nuclear interactions. By leveraging the hydrogen-bonding capacity of DMSO- d6 to stabilize the boronic acid, utilizing the massive 3Jaa proton couplings to confirm the trans-diequatorial geometry, and mapping the aromatic ring via 13 C- 19 F scalar couplings, researchers can establish a completely self-validating analytical profile.
References
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.Molecules / PMC (nih.gov).
- Attachment Chemistry of 4-Fluorophenylboronic Acid on TiO2 and Al2O3 Nanoparticles.ACS Publications.
- Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.Polymers / PMC (nih.gov).
